1-benzyl-1H-indazol-6-amine is a compound belonging to the indazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms. Indazoles are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This specific compound features a benzyl group attached to the indazole ring, which may influence its pharmacological properties.
Indazole derivatives, including 1-benzyl-1H-indazol-6-amine, can be sourced from various synthetic routes that utilize starting materials such as indazole itself and benzyl halides. The compound has been studied for its potential applications in drug development, particularly in the context of cancer therapeutics .
1-benzyl-1H-indazol-6-amine is classified under heterocyclic compounds and specifically as an indazole derivative. Its structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
The synthesis of 1-benzyl-1H-indazol-6-amine typically involves several key steps:
Key spectral data for 1-benzyl-1H-indazol-6-amine includes:
1-benzyl-1H-indazol-6-amine can undergo several chemical reactions typical of amines and heterocycles, including:
The mechanism of action for compounds like 1-benzyl-1H-indazol-6-amine often involves interaction with biological targets such as enzymes or receptors. For instance, indazole derivatives have shown potential as inhibitors of certain kinases involved in cancer cell proliferation.
Upon administration, the compound may bind to specific targets due to its structural compatibility, leading to inhibition or modulation of biochemical pathways associated with disease processes. This interaction is often studied using various assays to determine binding affinity and efficacy.
Key physical properties include:
Chemical properties include:
Relevant data such as spectral analysis (NMR, IR) helps confirm the identity and purity of the compound during synthesis.
1-benzyl-1H-indazol-6-amine has potential applications in:
Research continues to explore its efficacy and safety profile in preclinical models, paving the way for future clinical applications .
The indazole nucleus exhibits prototropic tautomerism, where the proton can occupy positions at N1 (1H-indazole), N2 (2H-indazole), or C3 (3H-indazole). Theoretical and spectroscopic studies confirm the 1H-tautomer as thermodynamically dominant (>99% abundance) due to its benzenoid character, which maximizes aromatic stabilization energy. The 2H-tautomer adopts a quinonoid configuration with significantly higher energy (ΔG > 15 kJ/mol). For 1-benzyl-1H-indazol-6-amine, benzyl substitution at N1 locks the indazole in the 1H-form, eliminating tautomeric equilibria and enhancing molecular planarity. This is evidenced by computational studies showing a 10.3 kcal/mol energy difference between 1H and 2H configurations. The C6-amino group further stabilizes the 1H-tautomer through resonance donation, increasing electron density at N1 (NPA charge: −0.52 e) and reducing electrophilic susceptibility [5] .
Table 1: Quantum-Chemical Properties of Indazole Tautomers
Tautomer | Relative Energy (kJ/mol) | N1 Charge (e) | N2 Charge (e) | Aromaticity Index |
---|---|---|---|---|
1H-Indazole | 0.0 (reference) | −0.51 | −0.32 | 98.7 |
2H-Indazole | 15.7 | −0.29 | −0.48 | 87.2 |
3H-Indazole | 28.9 | −0.38 | −0.41 | 63.5 |
Benzyl substitution at N1 profoundly alters the indazole’s electronic profile and steric accessibility. The benzyl group acts as an electron-donating substituent (Hammett σₘ: −0.06), increasing electron density at N1/C3/C7 positions. This moderates electrophilic attack kinetics, reducing C3 halogenation rates by 3-fold compared to unsubstituted indazole. Crucially, the benzyl moiety creates a ortho-para directing effect for electrophilic substitution on the pendant phenyl ring, with bromination occurring preferentially at the para position (yield: 82% vs. meta: 9%). The non-planar orientation of the benzyl group (dihedral angle: 67.5°) shields N2 from alkylation while exposing C6/C7 for functionalization. In 1-benzyl-1H-indazol-6-amine, the C6-amino group synergizes with N1-benzylation, amplifying nucleophilicity at C7 (Fukui f⁻ index: 0.089) and enabling regioselective Suzuki couplings at this position [1] .
Table 2: Electronic Effects of Benzyl Substitution on Indazole Reactivity
Reaction Type | Unsubstituted Indazole Yield | 1-Benzyl Indazole Yield | Regioselectivity Change |
---|---|---|---|
N-Alkylation (CH₃I) | 1H:2H = 45:55 | 1H only (100%) | Complete N1 specificity |
Electrophilic Bromination | C5/C3 mixture (73%) | C7 (91%) | Shift from C3/C5 to C7 |
Pd-Catalyzed Arylation | C3 (68%) | C7 (85%) | C3 vs. C7 selectivity inversion |
The biological and physicochemical divergence between 1H- and 2H-indazole regioisomers is stark. 1-Benzyl-1H-indazol-6-amine exhibits superior kinase binding affinity (PLK4 IC₅₀: 0.1 nM vs. 2H-isomer: 420 nM) due to optimal hydrogen bonding geometry with kinase hinge regions. Molecular docking reveals the 1H-regioisomer forms dual H-bonds (N1–H⋯Glu87, C6-NH₂⋯Cys90; distance: 2.1 Å), while the 2H-isomer suffers steric clash with benzyl orientation. Physicochemical comparisons show 1H-indazoles have higher crystallinity (mp 162°C vs. 2H: 118°C) and aqueous solubility (log S: −3.52 vs. −4.89). Electronic contrast is pronounced in ionization potentials: 1-benzyl-1H-indazol-6-amine oxidizes at +1.21 V (vs. SCE), whereas its 2H-counterpart oxidizes at +0.93 V, indicating easier metabolic oxidation. Regioselective synthesis favors 1H-isomers using NaH/THF (N1:N2 > 99:1 for C3-carboxamide indazoles), though C7-nitro substituents reverse selectivity to 96% N2-alkylation [1] [2] .
Table 3: Comparative Properties of 1H vs. 2H Indazole Regioisomers
Property | 1-Benzyl-1H-indazol-6-amine | 2-Benzyl-2H-indazol-6-amine | Biological Significance |
---|---|---|---|
PLK4 Inhibition (IC₅₀) | 0.1 nM | 420 nM | 4,200-fold potency difference |
Melting Point | 162°C | 118°C | Formulation stability |
Aqueous Solubility (log S) | −3.52 | −4.89 | Oral bioavailability potential |
Oxidative Potential | +1.21 V | +0.93 V | Metabolic stability prediction |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7